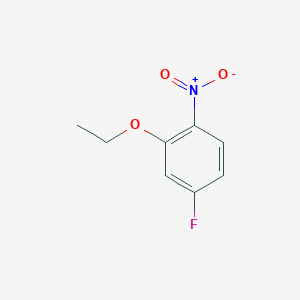

2-Ethoxy-4-fluoro-1-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-fluoro-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-2-13-8-5-6(9)3-4-7(8)10(11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMJFSSYFHTFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512930 | |

| Record name | 2-Ethoxy-4-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28987-44-2 | |

| Record name | 2-Ethoxy-4-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxy-4-fluoronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxy-4-fluoro-1-nitrobenzene (CAS: 28987-44-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-4-fluoro-1-nitrobenzene, a key chemical intermediate with significant applications in organic synthesis, particularly in the development of novel therapeutics. This document consolidates critical information regarding its physicochemical properties, spectroscopic signatures, synthesis, reactivity, and safe handling protocols. By synthesizing technical data with practical insights, this guide serves as an essential resource for professionals engaged in medicinal chemistry and advanced material science, aiming to leverage the unique reactivity of this versatile building block.

Introduction: A Versatile Building Block in Modern Synthesis

This compound, identified by its CAS number 28987-44-2, is a substituted nitroaromatic compound. Its molecular architecture, featuring an ethoxy group, a fluorine atom, and a nitro group strategically positioned on a benzene ring, imparts a unique reactivity profile that is highly sought after in the synthesis of complex organic molecules. The presence of the electron-withdrawing nitro group significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom a facile leaving group. This characteristic is a cornerstone of its utility as a precursor to a wide array of substituted anilines and heterocyclic systems, which are prevalent scaffolds in many biologically active compounds. This guide will delve into the technical details of this compound, providing the necessary information for its effective and safe utilization in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its application in synthesis. The following sections detail the key properties of this compound.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data is essential for planning reactions, purification procedures, and for ensuring safe storage and handling.

| Property | Value | Source(s) |

| CAS Number | 28987-44-2 | [1][2] |

| Molecular Formula | C₈H₈FNO₃ | [1][2] |

| Molecular Weight | 185.15 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 35-37 °C | [3] |

| Boiling Point | 261.5 °C at 760 mmHg | [3] |

| Density | 1.268 g/cm³ | [3] |

| Flash Point | 111.9 °C | [3] |

| Storage Temperature | Room Temperature, Sealed in dry | [4] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While experimentally obtained spectra are not widely available in the public domain, predicted data provides a valuable reference for researchers.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below. These predictions are based on computational models and comparison with analogous structures.[5]

| Nucleus | Predicted Chemical Shifts (ppm) |

| ¹H NMR | 7.60 (dd, 1H), 7.40 (dd, 1H), 7.10 (ddd, 1H), 4.20 (q, 2H), 1.50 (t, 3H) |

| ¹³C NMR | 162.5 (d), 155.0 (d), 141.0, 128.0 (d), 115.0 (d), 108.0 (d), 66.0, 14.5 |

Note: 'd' denotes a doublet due to coupling with fluorine.

2.2.2. Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M+) for this compound would be observed at an m/z of approximately 185.15. Typical fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).[5]

The following diagram illustrates a standard analytical workflow for the validation of this compound's structure and purity.

Caption: A typical analytical workflow for the structural and purity validation of this compound.

Synthesis and Purification

Proposed Synthesis: Electrophilic Nitration

The ethoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Therefore, the nitration of 3-fluoroethoxybenzene is expected to yield a mixture of isomers, including the desired this compound.

The proposed reaction scheme is as follows:

References

"2-Ethoxy-4-fluoro-1-nitrobenzene" molecular weight and formula

An In-depth Technical Guide to 2-Ethoxy-4-fluoro-1-nitrobenzene: Synthesis, Reactivity, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 28987-44-2), a key aromatic intermediate in the fields of medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, outline probable synthetic pathways, and explore its core reactivity, which is dominated by nucleophilic aromatic substitution and nitro group reduction. The strategic positioning of its functional groups—an ethoxy group, a fluorine atom, and a nitro group—makes it a versatile scaffold for the synthesis of complex heterocyclic compounds. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to leverage this compound's full potential in modern synthetic chemistry.

Core Physicochemical and Safety Profile

This compound is a substituted nitroaromatic compound with the molecular formula C₈H₈FNO₃ and a molecular weight of 185.15 g/mol .[1][2][3][4] Its identity and key properties are summarized below.

Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 28987-44-2 | [1][2][4] |

| Molecular Formula | C₈H₈FNO₃ | [1][2][3][4] |

| Molecular Weight | 185.15 g/mol | [1][2][3][4] |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 35-37 °C | [4] |

| Storage | Sealed in a dry, cool, well-ventilated place (Room Temp. or 2-8°C) | [3][4][5] |

GHS Hazard and Safety Information

This compound is classified as hazardous. All handling should be performed in a well-ventilated area using appropriate personal protective equipment (PPE).[5]

| Category | Information | Source(s) |

| Signal Word | Warning | [2] |

| Pictograms | GHS07 (Exclamation Mark) | [5] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][5] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][5] |

Chemical Structure and Spectroscopic Characterization

The unique arrangement of substituents on the benzene ring dictates the reactivity and spectroscopic signature of this compound.

Caption: Structure of this compound.

Expected Spectroscopic Signatures

While specific spectra for this compound are proprietary, its structure allows for the prediction of key analytical features essential for its identification and quality control.

-

¹H NMR (Proton NMR):

-

Ethoxy Group: A triplet around 1.4 ppm (CH₃) and a quartet around 4.1 ppm (CH₂), showing characteristic ethyl group coupling.

-

Aromatic Protons: Three protons in the aromatic region (approx. 7.0-8.0 ppm). Their splitting patterns will be complex due to coupling with each other and with the ¹⁹F nucleus. The proton ortho to the nitro group (at C6) is expected to be the most downfield.

-

-

¹³C NMR (Carbon NMR):

-

Ethoxy Group: Two aliphatic signals, one around 15 ppm (CH₃) and another around 65 ppm (CH₂).

-

Aromatic Carbons: Six distinct signals. The carbon attached to the nitro group (C1) will be significantly downfield. The carbons attached to fluorine (C4) and oxygen (C2) will show large one-bond C-F and C-O coupling constants, respectively.

-

-

Mass Spectrometry (MS):

-

In Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 185.0488 (exact mass). Common fragmentation patterns would involve the loss of the ethoxy group (-45 Da) or the nitro group (-46 Da).

-

-

Infrared (IR) Spectroscopy:

-

Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-O stretching for the ether linkage around 1200-1250 cm⁻¹.

-

C-F stretching band around 1100-1200 cm⁻¹.

-

Synthesis and Reactivity

The primary value of this compound lies in its utility as a synthetic intermediate. Its reactivity is governed by two key features: the nitro-activated fluorine atom, which is primed for nucleophilic aromatic substitution (SₙAr), and the nitro group itself, which can be readily reduced to an aniline.

Proposed Synthesis Workflow

A plausible synthetic route involves the electrophilic nitration of 1-ethoxy-3-fluorobenzene. The ethoxy group is a strong ortho-, para-director, while the fluorine is a weak ortho-, para-director. The position ortho to the ethoxy group and para to the fluorine (C2) is sterically hindered, making nitration at the C6 (ortho to ethoxy) and C4 (para to ethoxy) positions more likely. The desired isomer must be separated from other potential products.

Caption: Proposed workflow for the synthesis of the target compound.

Key Transformation 1: Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nitro group strongly activates the fluorine atom at the para-position for displacement by nucleophiles. This SₙAr reaction is a cornerstone of its utility, allowing for the introduction of various functional groups.[1][3][4]

Caption: General workflow for SₙAr reactions.

Exemplary Protocol: Synthesis of an N-Aryl Amine (This protocol is adapted from established procedures for similar activated aryl fluorides.)[6]

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq), a secondary amine (e.g., morpholine, 1.2 eq), and a base (e.g., potassium carbonate, 1.5 eq).

-

Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 10 mL per gram of substrate).

-

Heating: Heat the reaction mixture to 80-120 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: After completion, cool the mixture to room temperature and pour it into cold water.

-

Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Key Transformation 2: Nitro Group Reduction

The reduction of the nitro group to an aniline is a fundamental step in utilizing this intermediate for pharmaceutical synthesis. The resulting aniline is a versatile nucleophile for forming amides, ureas, and various nitrogen-containing heterocycles.[1][6]

Caption: Workflow for catalytic hydrogenation of the nitro group.

Exemplary Protocol: Catalytic Hydrogenation (This protocol is based on standard procedures for nitroaromatic reduction.)[6]

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent like methanol or ethanol.

-

Catalyst Addition: Carefully add a catalyst, such as 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

-

Inerting: Seal the vessel and purge the system with an inert gas (e.g., Nitrogen) to remove oxygen.

-

Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction via TLC or LC-MS.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline product, which can be further purified if necessary.

Applications in Drug Discovery and Development

Substituted nitrobenzenes and anilines are critical building blocks in the pharmaceutical industry.[1] this compound is particularly valuable as a precursor for complex molecules, such as kinase inhibitors used in oncology.[1]

The two transformations described above can be used sequentially to build advanced molecular scaffolds. For instance, an SₙAr reaction can first introduce a complex side chain, followed by the reduction of the nitro group to an aniline. This aniline can then be coupled with a heterocyclic core, a common strategy in the synthesis of modern therapeutics like tyrosine kinase inhibitors (TKIs).[1] The ethoxy and fluoro substituents can help modulate the final drug's pharmacokinetic and pharmacodynamic properties.[1]

Caption: Synthetic strategy leveraging the compound for drug scaffolds.

Conclusion

This compound is a highly functionalized and reactive aromatic compound with significant strategic value in organic synthesis. Its utility is defined by the predictable and high-yielding transformations of its key functional groups. A thorough understanding of its reactivity, particularly in SₙAr and reduction reactions, enables chemists to efficiently construct complex molecular architectures. This guide provides a foundational framework for its application, empowering researchers to utilize this versatile building block in the development of novel pharmaceuticals and advanced materials.

References

A Spectroscopic Guide to 2-Ethoxy-4-fluoro-1-nitrobenzene: Structure Elucidation for Researchers

This technical guide provides a comprehensive analysis of the spectral data for 2-Ethoxy-4-fluoro-1-nitrobenzene (CAS No. 28987-44-2), a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the causal relationships between the molecular structure and its spectroscopic signatures, providing a framework for robust structural validation.

Molecular Structure and Overview

This compound is a disubstituted nitroaromatic compound. The strategic placement of the ethoxy, fluoro, and nitro groups on the benzene ring dictates its chemical reactivity and is fundamental to its utility in organic synthesis. Accurate characterization of this molecule is paramount to ensuring the integrity of subsequent synthetic steps and the purity of final products. This guide establishes a self-validating system of analysis through the convergence of multiple spectroscopic techniques.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework and the electronic environment of each nucleus. The predicted data presented here is based on computational models, which serve as a powerful tool in the absence of extensive experimental databases[1][2].

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Inferred Coupling Constants (J, Hz) |

| H-6 | 7.96 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-3 | 7.73 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 |

| H-5 | 7.00 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-F) ≈ 2-3 |

| -OCH₂- | 4.21 | Quartet (q) | J(H-H) ≈ 7 |

| -CH₃ | 1.48 | Triplet (t) | J(H-H) ≈ 7 |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted chemical shifts are consistent with the known electronic effects of the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields (moves downfield) the protons ortho and para to it. The ethoxy group (-OCH₂CH₃) is an electron-donating group, which shields (moves upfield) the protons ortho and para to it. The fluorine atom has a dual effect: it is strongly electron-withdrawing through induction but can be weakly electron-donating through resonance.

-

Aromatic Region:

-

H-6: This proton is ortho to the strongly electron-withdrawing nitro group, leading to its significant downfield shift to approximately 7.96 ppm. It will appear as a doublet of doublets due to coupling with H-5 (ortho coupling, J ≈ 8-9 Hz) and the fluorine at C-4 (meta coupling, J ≈ 2-3 Hz).

-

H-3: This proton is ortho to the nitro group and meta to the ethoxy group, resulting in a downfield shift to around 7.73 ppm. Its multiplicity as a doublet of doublets arises from coupling to H-5 (para coupling, J ≈ 2-3 Hz) and the fluorine at C-4 (ortho coupling, J ≈ 8-10 Hz).

-

H-5: This proton is ortho to the electron-donating ethoxy group and meta to the nitro group, causing it to be the most shielded of the aromatic protons at approximately 7.00 ppm. It will be a doublet of doublets due to coupling with H-6 (ortho coupling, J ≈ 8-9 Hz) and H-3 (para coupling, J ≈ 2-3 Hz).

-

-

Aliphatic Region:

-

-OCH₂- (Methylene): The quartet at ~4.21 ppm is characteristic of a methylene group adjacent to an oxygen atom and coupled to a methyl group.

-

-CH₃ (Methyl): The triplet at ~1.48 ppm is indicative of a methyl group coupled to a methylene group.

-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-4 | 164.5 | ~255 |

| C-2 | 152.8 | ~3 |

| C-1 | 141.2 | ~10 |

| C-6 | 126.1 | ~27 |

| C-3 | 115.3 | ~22 |

| C-5 | 108.1 | ~9 |

| -OCH₂- | 65.5 | - |

| -CH₃ | 14.6 | - |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are also governed by the electronic effects of the substituents.

-

Aromatic Carbons:

-

C-4: The carbon directly attached to the fluorine atom (ipso-carbon) exhibits a large chemical shift and a significant one-bond C-F coupling constant (¹JCF) of approximately 255 Hz, which is a hallmark of a C-F bond.

-

C-2: This carbon is attached to the electron-donating ethoxy group, leading to a downfield shift.

-

C-1: The carbon bearing the nitro group is also shifted downfield due to the electron-withdrawing nature of the nitro group.

-

The remaining aromatic carbons (C-3, C-5, and C-6) will show smaller C-F coupling constants depending on their proximity to the fluorine atom (typically ²JCF > ³JCF). The electron-withdrawing nitro group and electron-donating ethoxy group also influence their chemical shifts.

-

-

Aliphatic Carbons:

-

-OCH₂-: The methylene carbon attached to the oxygen appears at a characteristic downfield position around 65.5 ppm.

-

-CH₃: The terminal methyl carbon is found in the typical upfield aliphatic region at approximately 14.6 ppm.

-

Experimental Protocol: NMR Spectroscopy

For reproducible and high-quality NMR data, the following protocol is recommended:

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

Acquisition Time: ~4 s

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30 (proton-gated decoupling)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1.4 s

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the nitro, ether, and fluoroaromatic moieties.

Predicted IR Spectral Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980-2850 | Medium |

| NO₂ Asymmetric Stretch | 1550-1475 | Strong |

| Aromatic C=C Bending | 1600-1450 | Medium-Strong |

| NO₂ Symmetric Stretch | 1360-1290 | Strong |

| C-O-C Asymmetric Stretch | 1275-1200 | Strong |

| C-F Stretch | 1250-1020 | Strong |

| C-O-C Symmetric Stretch | 1075-1020 | Medium |

| Out-of-Plane C-H Bending | 900-675 | Strong |

Expertise & Experience: Interpreting the IR Spectrum

The key to interpreting the IR spectrum of this compound lies in identifying the characteristic strong absorptions.

-

Nitro Group: The most prominent features will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds, expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively[3][4]. The presence of these two strong bands is a reliable indicator of a nitro group.

-

Ether Linkage: A strong, broad absorption due to the asymmetric C-O-C stretch of the aryl-alkyl ether is expected around 1275-1200 cm⁻¹. A weaker symmetric stretch may be observed near 1075-1020 cm⁻¹.

-

C-F Bond: A strong absorption band for the C-F stretch is anticipated in the 1250-1020 cm⁻¹ region. This band can sometimes overlap with other absorptions, but its intensity is a key diagnostic feature.

-

Aromatic and Aliphatic C-H: The spectrum will also show weaker C-H stretching vibrations above 3000 cm⁻¹ for the aromatic protons and below 3000 cm⁻¹ for the ethoxy group's aliphatic protons.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is recommended. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

-

-

Data Processing: Perform a background scan before the sample scan to subtract the atmospheric CO₂ and H₂O absorptions.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, Electron Ionization (EI) is a common technique that will induce characteristic fragmentation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 185.05

-

Major Fragments: m/z = 155, 139, 127, 109, 99, 81

Expertise & Experience: Interpreting the Mass Spectrum

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways:

-

Loss of NO₂: A common fragmentation pathway for nitroaromatics is the loss of the nitro group as a nitrogen dioxide radical (•NO₂, 46 Da), leading to a fragment ion at m/z 139[5].

-

Loss of NO: The loss of a nitric oxide radical (•NO, 30 Da) from the molecular ion can also occur, resulting in a fragment at m/z 155[6].

-

Ether Fragmentation:

-

Loss of Ethylene: A characteristic fragmentation of ethoxy benzenes is the loss of ethylene (C₂H₄, 28 Da) via a McLafferty-type rearrangement, which would lead to a fragment ion at m/z 157.

-

Alpha-Cleavage: Cleavage of the ethyl group can occur, leading to the loss of a methyl radical (•CH₃, 15 Da) from the M⁺-NO or M⁺-NO₂ fragments.

-

-

Ring Fragmentation: Subsequent fragmentation of the aromatic ring can lead to smaller charged species.

Proposed Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

-

Injection Mode: Split (10:1).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 50-300 m/z.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern and compare it with predicted pathways and spectral libraries to confirm the structure.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and Mass Spectrometry. This guide provides a detailed framework for interpreting the spectral data of this important synthetic intermediate. By understanding the causal links between molecular structure and spectroscopic output, researchers can confidently validate their materials, ensuring the integrity and success of their scientific endeavors. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory.

References

An In-Depth Technical Guide to the Solubility of 2-Ethoxy-4-fluoro-1-nitrobenzene in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2-Ethoxy-4-fluoro-1-nitrobenzene, a key intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond theoretical principles to offer actionable insights into solvent selection and experimental determination of solubility, ensuring both scientific rigor and practical applicability.

Executive Summary: The Synthetic & Physicochemical Context

This compound (CAS No. 28987-44-2) is a substituted nitroaromatic compound of increasing importance in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its utility stems from the strategic placement of its functional groups: a nitro group that strongly activates the benzene ring for nucleophilic aromatic substitution (SNAr), a fluorine atom that serves as an excellent leaving group, and an ethoxy group that modulates the molecule's electronic properties and lipophilicity.[2]

Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification protocols like crystallization, and formulating products. This guide will dissect the molecular characteristics that govern its solubility and provide a detailed, field-proven methodology for its quantitative determination.

Predicting Solubility: A Molecular Structure-Based Approach

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2] The structure of this compound—a solid at room temperature—presents a nuanced polarity profile.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [style=invis];

// Benzene ring nodes C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];

// Substituent nodes N1 [pos="0,2.8!", label=<NO₂>, fontcolor="#EA4335"]; O_ethoxy [pos="-2.6,1.5!", label="O", fontcolor="#34A853"]; C_ethyl1 [pos="-3.9,1.5!", label="CH₂", fontcolor="#202124"]; C_ethyl2 [pos="-5.2,1.5!", label="CH₃", fontcolor="#202124"]; F1 [pos="0,-2.8!", label=<F>, fontcolor="#4285F4"];

// Double bonds in ring C1 -- C2 [style=solid, penwidth=2]; C3 -- C4 [style=solid, penwidth=2]; C5 -- C6 [style=solid, penwidth=2];

// Single bonds in ring C2 -- C3 [style=solid, penwidth=1]; C4 -- C5 [style=solid, penwidth=1]; C6 -- C1 [style=solid, penwidth=1];

// Bonds to substituents C1 -- N1 [style=solid, penwidth=1, label=" (1)"]; C2 -- O_ethoxy [style=solid, penwidth=1, label=" (2)"]; C4 -- F1 [style=solid, penwidth=1, label=" (4)"]; O_ethoxy -- C_ethyl1 [style=solid, penwidth=1]; C_ethyl1 -- C_ethyl2 [style=solid, penwidth=1]; }

Caption: Structure of this compound.

-

Polar Moieties: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The ether linkage of the ethoxy group (-OCH₂CH₃) and the carbon-fluorine (C-F) bond also contribute significant polarity due to the high electronegativity of oxygen and fluorine. These groups can participate in dipole-dipole interactions.

-

Nonpolar Moieties: The benzene ring and the ethyl part of the ethoxy group are nonpolar (lipophilic), interacting primarily through weaker van der Waals forces.

This duality suggests that this compound will exhibit favorable solubility in a range of solvents. High solubility is anticipated in polar aprotic solvents like acetone, acetonitrile, and dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.[3] Moderate to high solubility is also expected in polar protic solvents such as ethanol and methanol, where the solvent's hydroxyl group can interact with the molecule's polar functionalities.[3] In contrast, solubility will likely be limited in purely nonpolar solvents like hexane, as the energy required to break the solute-solute interactions would not be compensated by solute-solvent interactions.[2]

Case Study: Quantitative Solubility of an Isomer

While specific quantitative data for this compound is not widely published, extensive data exists for its structural isomer, 4-Ethoxy-2-fluoro-1-nitrobenzene . This data, obtained via the reliable gravimetric method, serves as an excellent proxy for understanding the expected behavior and magnitude of solubility.[4]

The study reveals a positive correlation between temperature and solubility in various alcohols, a common trend for solid solutes.[4] This indicates that the dissolution process is endothermic.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Methanol | 278.15 | 0.0158 |

| 298.15 | 0.0348 | |

| 318.15 | 0.0765 | |

| Ethanol | 278.15 | 0.0197 |

| 298.15 | 0.0421 | |

| 318.15 | 0.0908 | |

| Isopropanol | 278.15 | 0.0233 |

| 298.15 | 0.0477 | |

| 318.15 | 0.0990 |

Data sourced from BenchChem's technical guide on 4-Ethoxy-2-fluoro-1-nitrobenzene.[4]

Expert Insight: The slightly higher solubility in the larger alcohols (ethanol, isopropanol) compared to methanol at the same temperature can be attributed to the better compatibility of their larger alkyl chains with the nonpolar regions of the solute molecule. This highlights the delicate balance of polar and nonpolar interactions in determining overall solubility.

A Self-Validating Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data for this compound, the gravimetric method is the gold standard.[4][5] The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Principle of the Gravimetric Method

The method involves creating a saturated solution at a constant temperature, taking a precise mass of the saturated solution, evaporating the solvent, and weighing the remaining solute. The solubility is then calculated from these mass measurements.[5]

Experimental Workflow

Caption: Workflow for Gravimetric Solubility Determination.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Action: Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed, heavy-walled glass vessel (e.g., a scintillation vial with a PTFE-lined cap).

-

Causality: Using excess solute ensures that the solution reaches saturation. A sealed vessel is critical to prevent solvent evaporation, which would alter the concentration.

-

-

Equilibration:

-

Action: Place the vessel in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixture continuously for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Causality: Continuous agitation maximizes the surface area of the solute exposed to the solvent, accelerating the dissolution process. A long equilibration time is necessary to ensure the system has reached a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation:

-

Action: Cease agitation and allow the vessel to stand undisturbed in the temperature-controlled bath for at least 4-6 hours.

-

Causality: This step allows the undissolved solid to settle completely, ensuring that a clear, particle-free supernatant can be sampled for analysis. Maintaining the temperature is crucial as solubility is temperature-dependent.

-

-

Sampling and Measurement:

-

Action: Carefully withdraw a known mass of the clear supernatant.

-

a. Pre-weigh a clean, dry syringe.

-

b. Equilibrate the syringe to the experimental temperature.

-

c. Withdraw approximately 2-5 mL of the clear liquid, taking care not to disturb the sediment.

-

d. Weigh the filled syringe to determine the exact mass of the solution withdrawn.

-

-

Causality: Weighing the solution (rather than measuring volume) is more accurate and avoids errors from thermal expansion/contraction of the solvent. Temperature equilibration of the syringe prevents premature precipitation or dissolution upon contact with the solution.

-

-

Solvent Evaporation and Final Weighing:

-

Action: Transfer the sampled solution to a pre-weighed, clean, dry container (e.g., a small beaker or aluminum pan). Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a moderate temperature, below the solute's melting point) until a constant weight of the solid solute is achieved.

-

Causality: Controlled evaporation prevents bumping or loss of the solid solute. Drying to a constant weight ensures all solvent has been removed, providing an accurate mass of the dissolved solute.

-

-

Calculation:

-

Action: Calculate the solubility.

-

Mass of solution = (Mass of filled syringe) - (Mass of empty syringe)

-

Mass of solute = (Mass of container + solute) - (Mass of empty container)

-

Mass of solvent = (Mass of solution) - (Mass of solute)

-

Solubility ( g/100g solvent) = (Mass of solute / Mass of solvent) x 100

-

-

Conclusion

While direct, published quantitative solubility data for this compound remains scarce, a robust predictive framework can be established based on its molecular structure. The compound is expected to be highly soluble in polar aprotic and polar protic organic solvents. The provided gravimetric protocol offers a reliable, self-validating system for researchers to generate precise solubility data tailored to their specific process conditions. This foundational knowledge is critical for the efficient application of this versatile building block in the synthesis of next-generation pharmaceuticals and advanced materials.

References

- 1. 4-Ethoxy-1-fluoro-2-nitrobenzene | C8H8FNO3 | CID 56777244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2-Ethyl-4-fluoro-1-nitrobenzene | C8H8FNO2 | CID 21277365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Physical Properties of 2-Ethoxy-4-fluoro-1-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical and chemical properties of 2-Ethoxy-4-fluoro-1-nitrobenzene (CAS No. 28987-44-2), a key aromatic intermediate in organic synthesis. Understanding these characteristics is fundamental for its safe handling, effective use in experimental design, and successful integration into drug discovery and development workflows.

Chemical Identity and Structure

This compound is a substituted aromatic compound featuring an ethoxy group, a fluorine atom, and a nitro group attached to a benzene ring. These functional groups dictate its reactivity, polarity, and overall physical behavior, making it a valuable building block for more complex molecules.

-

IUPAC Name: this compound

-

CAS Number: 28987-44-2

-

Molecular Formula: C₈H₈FNO₃

-

Molecular Weight: 185.15 g/mol

The arrangement of these substituents on the benzene ring is critical to its chemical properties. The electron-withdrawing nature of the nitro group and the fluorine atom, contrasted with the electron-donating ethoxy group, creates a specific electronic profile that influences its role in synthetic transformations.

A Senior Application Scientist's Guide to the Safe Handling of 2-Ethoxy-4-fluoro-1-nitrobenzene

This technical guide provides a comprehensive overview of the safety protocols and handling precautions for 2-Ethoxy-4-fluoro-1-nitrobenzene (CAS No. 28987-44-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each safety recommendation, grounded in the compound's specific chemical properties and toxicological profile. By integrating the RAMP (Recognize, Assess, Minimize, Prepare) framework, this guide serves as a self-validating system for risk mitigation in the laboratory.

Compound Profile and Hazard Identification

This compound is a substituted nitroaromatic compound. The presence of the nitro group, a known toxophore, and halogen substitution necessitates a cautious and informed approach to its handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundational data for recognizing its intrinsic hazards.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 28987-44-2 | |

| Linear Formula | C₈H₈FNO₃ | |

| Physical Form | Solid |

| Storage | Sealed in dry, room temperature conditions | |

A thorough understanding of the GHS classification is the first step in recognizing the hazards associated with this compound.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [1] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [1] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[1] |

The "Warning" signal word associated with this compound underscores that while it is not acutely fatal in small doses, significant harm can occur through multiple exposure routes.[1] The hazards presented by nitroaromatic compounds, in general, can be severe, including the potential for causing damage to organs through prolonged or repeated exposure, as seen in related structures like nitrobenzene.[2][3] Therefore, treating this compound with stringent precautions is a prudent and necessary measure.

A Systematic Approach to Safety: The RAMP Framework

To ensure a holistic safety culture, we will apply the RAMP protocol: R ecognize hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[4] This framework provides a logical and defensible methodology for handling this and any other hazardous chemical.

Recognize and Assess the Risks

The hazards are clearly defined in Table 2. The primary risks in a laboratory setting arise from the potential for:

-

Inhalation: Generation of dust when weighing the solid or aerosols when preparing solutions.

-

Dermal Contact: Accidental contact with skin during transfer, weighing, or from contaminated surfaces.

-

Ingestion: Accidental transfer from contaminated hands to the mouth; a risk mitigated by strict personal hygiene.[5]

-

Eye Contact: Splashes during dissolution or reaction quenching.

The risk level is amplified during procedures involving heating, which can increase the compound's volatility, or when handling larger quantities.

Minimize the Risks: Core Handling Protocols

Minimizing risk is achieved through a multi-layered approach combining engineering controls, personal protective equipment (PPE), and deliberate, standardized procedures.

All work with this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[6] This is non-negotiable. The fume hood acts as the primary barrier, capturing dust and vapors at the source to prevent inhalation, which is critical given the compound's classification for acute inhalation and respiratory irritation.[1]

PPE is essential to protect against residual risks that cannot be eliminated by engineering controls.[7]

Table 3: Personal Protective Equipment (PPE) Specifications

| Protection Type | Specification | Rationale and Best Practices |

|---|---|---|

| Eye/Face Protection | Tightly fitting, splash-proof safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US). A full-face shield should be worn over goggles for large-scale operations. | Protects against splashes that can cause serious eye irritation.[1] Goggles are superior to safety glasses as they provide a seal around the eyes.[5] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) inspected before use and conforming to EN 374.[1] A flame-resistant lab coat and closed-toe shoes are mandatory. | Protects against dermal absorption, a significant exposure route.[1] Nitrile gloves offer good protection for incidental contact, but should be changed immediately upon contamination.[5] Never wear gloves outside the lab or use them to touch common surfaces like doorknobs or phones.[4] |

| Respiratory Protection | Not typically required if work is performed within a functioning fume hood. If exposure limits are exceeded or symptoms occur, a full-face respirator with appropriate cartridges is necessary.[1] | The fume hood should prevent the need for respirators. Their use indicates a failure of engineering controls or a non-standard, high-risk procedure that requires specialized assessment. |

This protocol demonstrates the integration of safety measures into a common laboratory workflow.

-

Preparation (Assess & Minimize):

-

Confirm the chemical fume hood is operational (check airflow monitor).

-

Gather all necessary equipment (spatula, weigh paper/boat, beaker, solvent, magnetic stir bar) and place it inside the fume hood to minimize movement in and out of the sash.

-

Don all required PPE as specified in Table 3.

-

-

Execution (Minimize):

-

Carefully open the container of this compound inside the fume hood. Avoid creating dust clouds.

-

Using a clean spatula, carefully transfer the desired amount of solid to the weigh paper or boat on a tared balance (if the balance is not in the hood, weigh by difference).

-

Close the primary container tightly.

-

Gently add the weighed solid to the beaker containing the solvent and stir bar.

-

Add the solvent slowly to avoid splashing.

-

Rinse the weigh paper and spatula with a small amount of solvent into the beaker to ensure a complete transfer.

-

-

Decontamination and Storage (Minimize):

-

Dispose of the used weigh paper and any contaminated items (e.g., disposable gloves) into a designated hazardous waste container located within the fume hood.[6]

-

Wipe down the work surface inside the fume hood with an appropriate solvent.

-

Store the stock container in a locked, well-ventilated cabinet as per storage guidelines.[1]

-

Wash hands and arms thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]

-

Prepare for Emergencies: Response Protocols

Preparation is the final pillar of the RAMP framework. Despite the best precautions, accidents can happen. A clear, pre-determined emergency plan is crucial.

Workflow for Safe Handling and Emergency Response

The following diagram outlines the logical flow from risk assessment to incident response.

Caption: Workflow for safe handling and emergency response.

First-Aid Measures

Immediate and correct first aid can significantly reduce the harm from an exposure. All personnel must be familiar with the location of safety showers and eyewash stations.

Table 4: First-Aid Measures for this compound

| Exposure Route | First-Aid Protocol | Source |

|---|---|---|

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. | [1] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [1][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[1][9] |

Spill and Fire Response

-

Spills: Evacuate personnel to a safe area.[1] Remove all sources of ignition. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[8] For large spills, evacuate the area and contact emergency response personnel. Do not allow the chemical to enter drains.

-

Fires: Use dry chemical, carbon dioxide, or an appropriate foam extinguisher.[1] A water spray can be used to cool unopened containers.[9] Firefighters must wear self-contained breathing apparatus (SCBA) to protect against toxic fumes.[1]

Waste Disposal

Chemical waste management is a critical component of laboratory safety. This compound and any materials contaminated with it are considered hazardous waste.

-

Never dispose of this compound down the drain.

-

Collect all waste (surplus chemical, contaminated disposables, rinse solutions) in a clearly labeled, sealed container.

-

Follow all local, state, and federal regulations for hazardous waste disposal, which typically involves collection by a certified waste management company.[1]

Conclusion

The safe handling of this compound is predicated on a foundational respect for its chemical hazards. By adopting a systematic safety framework like RAMP, researchers can confidently minimize risks. The mandatory use of engineering controls, complemented by appropriate PPE and rigorous adherence to established protocols for handling, storage, and emergency response, creates a robust safety system. This proactive and informed approach is the cornerstone of a responsible and successful research environment.

References

- 1. echemi.com [echemi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. orgchem.univie.ac.at [orgchem.univie.ac.at]

- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Reactivity and Stability of 2-Ethoxy-4-fluoro-1-nitrobenzene

Executive Summary

2-Ethoxy-4-fluoro-1-nitrobenzene is a substituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its utility stems from a precisely arranged set of functional groups that impart a predictable and versatile reactivity profile. This guide provides a detailed analysis of the molecule's electronic structure, core reaction pathways, stability considerations, and practical experimental protocols. We will explore how the interplay between the electron-withdrawing nitro group, the inductively powerful fluoro substituent, and the electron-donating ethoxy group dictates the molecule's behavior, with a primary focus on its application as a synthetic building block. The core of its reactivity lies in the facile displacement of the fluorine atom via nucleophilic aromatic substitution (SNAr) and the straightforward reduction of the nitro group to an aniline, opening gateways to a diverse array of complex molecular architectures.

Physicochemical and Safety Profile

A foundational understanding of a compound's physical properties and associated hazards is paramount for its safe and effective use in a research setting.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 28987-44-2 | ,[2] |

| Molecular Formula | C₈H₈FNO₃ | ,[2] |

| Molecular Weight | 185.15 g/mol | [3],[2] |

| Physical Form | Solid | |

| Melting Point | 35-37 °C | [4] |

| Boiling Point | 261.5 °C at 760 mmHg | [4] |

| Density | 1.268 g/cm³ | [4] |

| Flash Point | 111.9 °C | [4] |

| IUPAC Name | This compound |

Hazard Identification and Safety

This compound is classified as harmful and an irritant. Adherence to appropriate safety protocols is mandatory.[4]

| Hazard Class | GHS Statement | Precautionary Codes (Selected) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270, P301+P317, P330 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P317 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | P261, P271, P304+P340 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P319 |

Core Reactivity Analysis

The reactivity of this compound is a direct consequence of the electronic interplay between its three substituents on the aromatic ring. This section dissects the dominant reaction pathways.

The Electronic Landscape: A Tale of Three Substituents

The benzene ring is decorated with three groups that exert competing electronic effects:

-

Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both the inductive (-I) and resonance (-M) effects.[5][6] It strongly deactivates the ring towards electrophilic attack and significantly acidifies the ring protons, making the ring electron-deficient, particularly at the ortho and para positions.[7][8]

-

Fluoro Group (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be donated into the ring via a resonance effect (+M).[9] For fluorine, the -I effect typically dominates, deactivating the ring for electrophilic substitution. However, its +M effect can direct incoming electrophiles to the ortho and para positions.[9][10]

-

Ethoxy Group (-OC₂H₅): The oxygen atom is electron-withdrawing inductively (-I), but its lone pairs provide a strong electron-donating resonance effect (+M). The +M effect is dominant, making the ethoxy group an activating group and an ortho-, para-director for electrophilic substitution.

For nucleophilic aromatic substitution, the powerful electron-withdrawing nature of the nitro group is the dominant factor, making the ring susceptible to attack by nucleophiles.[11]

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway

The most significant and synthetically useful reaction of this molecule is the nucleophilic aromatic substitution (SNAr) of the fluorine atom.[12]

-

Causality of Reactivity: The nitro group, being ortho to the fluorine, strongly activates it towards displacement. The electron density withdrawn by the nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step of the reaction.[7][13] The high electronegativity and strong inductive effect of the fluorine atom further enhance this stabilization, making it an excellent leaving group in SNAr reactions, often superior to other halogens.[13][14]

The general workflow for this pivotal reaction is outlined below.

Caption: Generalized workflow for SNAr reactions.

The mechanism proceeds via a two-step addition-elimination pathway.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group: A Gateway to Anilines

The conversion of the nitro group to an amine is a fundamental transformation that dramatically alters the molecule's properties and opens up new avenues for derivatization, such as amide bond formation.[14] Catalytic hydrogenation is the most common and efficient method for this purpose.[15]

-

Causality of Experimental Choice: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method that avoids the use of harsh, stoichiometric metal reductants.[15] The reaction proceeds under relatively mild conditions (room temperature, moderate hydrogen pressure) and the catalyst can be easily removed by filtration.

Caption: Workflow for catalytic reduction of the nitro group.

Ether Linkage Stability and Cleavage

Aromatic ethers are generally stable.[16] However, the C-O bond of the ethoxy group can be cleaved under harsh acidic conditions, typically with strong acids like HBr or HI at elevated temperatures.[17][18]

-

Mechanism: The reaction is initiated by the protonation of the ether oxygen, converting it into a good leaving group.[16] A nucleophile (e.g., Br⁻ or I⁻) then attacks the ethyl group via an SN2 mechanism, leading to the formation of a phenol and an ethyl halide.[18][19] This reaction is generally not observed under the conditions used for SNAr or nitro reduction and requires deliberate, forcing conditions.

Stability and Handling

While the SDS from Echemi indicates "no data available" for detailed chemical stability, a profile can be inferred from the functional groups present.[4]

Chemical and Thermal Stability

-

Thermal: Nitroaromatic compounds can be energetic and may decompose at high temperatures. The provided Safety Data Sheet does not list a decomposition temperature, but excessive heating should be avoided.[4] Thermal decomposition can release irritating gases and vapors.[20]

-

Chemical: The compound is stable under standard laboratory conditions. It is incompatible with strong oxidizing agents and strong bases. As an ether, prolonged storage in the presence of oxygen and light could potentially lead to peroxide formation, though this is less common for aromatic ethers than for aliphatic ones.

Recommended Storage and Handling

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] The product should be stored locked up.[4][20]

-

Handling: Handle in a well-ventilated place or under a chemical fume hood.[4] Wear suitable protective clothing, including chemical-impermeable gloves and safety goggles.[4][21] Avoid formation of dust and aerosols. Avoid contact with skin and eyes.[4]

Experimental Protocols

The following protocols are self-validating systems designed for high-fidelity synthesis, based on established procedures for analogous compounds.[14][15]

Protocol: Nucleophilic Aromatic Substitution with a Secondary Amine

This protocol describes the displacement of the fluorine atom with a generic secondary amine.

-

Reaction Setup: To a dry round-bottom flask under an inert nitrogen or argon atmosphere, add this compound (1.0 eq), the desired secondary amine (1.2 eq), and powdered potassium carbonate (K₂CO₃) (2.0 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (approx. 10-15 mL per gram of starting material).

-

Reaction Conditions: Heat the stirred mixture to 100 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol: Catalytic Hydrogenation for Nitro Group Reduction

This protocol details the conversion of the nitroarene to the corresponding aniline.

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (MeOH) (15-20 mL per gram of substrate).

-

Catalyst Addition: Under an inert atmosphere, carefully add 10% palladium on carbon (10% Pd/C) (2-5 mol%).

-

System Purge: Seal the vessel and purge the system with nitrogen or argon 3-5 times to remove all oxygen.

-

Hydrogenation: Introduce hydrogen gas (H₂) to a pressure of 2-4 atm (or use a balloon filled with H₂ for atmospheric pressure).

-

Reaction Conditions: Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.

-

Work-up: Upon completion, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional MeOH.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the 4-ethoxy-2-fluoroaniline product, which is often sufficiently pure for subsequent steps.

Conclusion

This compound is a strategically designed synthetic intermediate whose reactivity is dominated by the powerful activating effect of the nitro group. This activation renders the ortho-positioned fluorine atom highly susceptible to displacement by a wide range of nucleophiles via the SNAr mechanism. Furthermore, the nitro group itself serves as a synthetic handle, readily undergoing reduction to an aniline. The compound is stable under normal conditions but requires careful handling due to its hazardous properties. The predictable and chemoselective nature of its primary reaction pathways makes this compound a valuable and reliable building block for the synthesis of complex molecules in drug discovery and materials science.

References

- 1. 2-Ethyl-4-fluoro-1-nitrobenzene [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. echemi.com [echemi.com]

- 5. scispace.com [scispace.com]

- 6. Nitrobenzene Structure, Production & Uses - Lesson | Study.com [study.com]

- 7. CHEM-GUIDE: Chemical properties of aromatic nitrocompounds [chem-guide.blogspot.com]

- 8. cms-ed.sakshi.com [cms-ed.sakshi.com]

- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. fiveable.me [fiveable.me]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Ether cleavage - Wikipedia [en.wikipedia.org]

- 20. fishersci.com [fishersci.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

Discovery and history of "2-Ethoxy-4-fluoro-1-nitrobenzene"

An In-depth Technical Guide to 2-Ethoxy-4-fluoro-1-nitrobenzene: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 28987-44-2), a key nitroaromatic intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. While a singular "discovery" event for this specific compound is not prominently documented, its existence is a logical extension of foundational research in nucleophilic aromatic substitution (SNAr) chemistry. This document consolidates established chemical principles and data from analogous structures to detail its physicochemical properties, elucidate its primary synthetic pathway, provide a detailed experimental protocol, and discuss its applications as a versatile chemical building block. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Introduction: The Chemical Significance of Activated Nitroaromatics

Fluorinated nitrobenzene derivatives are a cornerstone of modern organic synthesis, serving as highly versatile intermediates.[1] The introduction of fluorine into organic molecules can bestow unique properties, such as enhanced thermal stability, modified electronic character, and improved biological activity.[1] When combined with a nitro group (—NO₂), the synthetic utility is magnified. The strongly electron-withdrawing nature of the nitro group profoundly activates the aromatic ring, making it susceptible to nucleophilic attack.[2][3] This activation is most pronounced at the ortho and para positions relative to the nitro group, rendering halogens at these positions excellent leaving groups in Nucleophilic Aromatic Substitution (SNAr) reactions.[4][5]

This compound is a prime example of such a scaffold. The fluorine atom at the C-4 position is activated by the ortho nitro group, making it a focal point for facile substitution by a wide array of nucleophiles.[4] This predictable reactivity allows for the strategic construction of complex molecular architectures, particularly heterocyclic systems that form the core of many therapeutic agents.[4][6]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Source(s) |

| CAS Number | 28987-44-2 | [7][8] |

| Molecular Formula | C₈H₈FNO₃ | [7][8] |

| Molecular Weight | 185.15 g/mol | [7][8] |

| IUPAC Name | This compound | [8] |

| Physical Form | Solid | [8] |

| Storage | Sealed in dry, room temperature | [8] |

Synthesis and Mechanistic Insights

The history of this compound is intrinsically linked to the development of reactions on activated aromatic systems. Its preparation is most logically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, a pathway that offers high regioselectivity and efficiency.

The SNAr Pathway: A High-Yield Approach

The most direct and industrially viable synthesis starts from 2,4-difluoronitrobenzene . In this precursor, both fluorine atoms are activated by the nitro group. However, the fluorine at the para position (C-4) is sterically more accessible and electronically more activated for nucleophilic attack than the fluorine at the ortho position (C-2). This inherent selectivity allows for a controlled, monosubstitution reaction.

The reaction proceeds by treating 2,4-difluoronitrobenzene with sodium ethoxide (NaOEt), typically generated in situ from ethanol and a strong base like sodium hydride or sodium metal, or used as a commercially available solution. The ethoxide anion (⁻OEt) acts as the nucleophile, attacking the carbon atom bonded to the fluorine at the C-4 position.

Causality and Mechanism

The SNAr mechanism is a two-step addition-elimination process.[9]

-

Nucleophilic Attack: The ethoxide ion attacks the electron-deficient C-4 carbon of the benzene ring. This is the rate-determining step.[5] The attack forces the electrons of the pi bond onto the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[9][10] The negative charge of this intermediate is delocalized and effectively stabilized by the powerful electron-withdrawing nitro group.[10]

-

Elimination of Leaving Group: The aromaticity of the ring is restored in the second, faster step. The negative charge collapses, reforming the pi bond and expelling the fluoride ion, which is an excellent leaving group in SNAr reactions.[10] In fact, for SNAr, fluorine is often a better leaving group than other halogens due to its high electronegativity, which strongly polarizes the C-F bond and makes the carbon more electrophilic.[10]

Caption: General mechanism for the SNAr synthesis.

Detailed Laboratory Protocol

This protocol describes a representative synthesis of this compound. It is a self-validating system incorporating reaction monitoring and standard purification techniques to ensure product identity and purity.

Materials and Reagents:

-

2,4-Difluoronitrobenzene (1.0 eq)

-

Ethanol (EtOH), anhydrous (solvent)

-

Sodium metal (Na) or Sodium Hydride (NaH) (1.1 eq)

-

Diethyl ether (for extraction)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (e.g., 10 mL per 10 mmol of substrate).

-

Alkoxide Formation: Carefully add sodium metal (cut into small pieces) or sodium hydride portion-wise to the ethanol at 0 °C (ice bath). Allow the mixture to stir until all the sodium has reacted to form sodium ethoxide.

-

Substrate Addition: Slowly add 2,4-difluoronitrobenzene (1.0 eq) to the sodium ethoxide solution at 0 °C.

-

Reaction: After addition, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to a gentle reflux (approx. 78 °C) and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes/Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Work-up: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Carefully quench the reaction by pouring it into a beaker containing ice-cold saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water (1x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield the pure this compound.

Caption: A typical experimental workflow for synthesis and purification.

Applications in Synthesis and Drug Development

This compound is not typically an end-product but rather a valuable intermediate.[11] Its utility stems from two key reactive sites: the nitro group and the remaining fluorine atom.

-

Reduction of the Nitro Group: The nitro group can be readily and selectively reduced to an amine (aniline) using various standard methods, such as catalytic hydrogenation (H₂, Pd/C) or metal-acid systems (e.g., Fe/AcOH, SnCl₂/HCl).[4] This transformation yields 2-ethoxy-4-fluoroaniline , a crucial precursor for building more complex molecules, especially in medicinal chemistry.[6] This aniline can then undergo amide couplings, diazotization, or serve as a nucleophile in further substitution reactions.[2]

-

Further SNAr Reactions: While the remaining fluorine atom at the C-2 position is less reactive than the original C-4 fluorine (due to the introduction of the electron-donating ethoxy group para to it), it can still be displaced by potent nucleophiles under more forcing conditions. This allows for sequential, regioselective substitutions on the aromatic ring. A prime example is its use in synthesizing phenothiazine derivatives, which are core structures in many antipsychotic and antihistaminic drugs.[4] In a typical sequence, the compound is first reacted with an aminothiophenol, followed by a reductive cyclization to form the heterocyclic scaffold.[4]

Safety and Handling

Substituted nitroaromatic compounds should be handled with care. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood. Consult the Material Safety Data Sheet (MSDS) for specific toxicity and handling information before use.

Conclusion

This compound is a synthetically valuable building block whose existence and preparation are rooted in the principles of nucleophilic aromatic substitution. While it lacks a storied discovery, its utility is clear. The compound offers two distinct points for chemical modification—the nitro group and the activated fluorine atom—providing chemists with a reliable and versatile platform for the synthesis of complex molecular targets, particularly within the pharmaceutical industry. The logical and high-yielding SNAr synthesis from 2,4-difluoronitrobenzene ensures its accessibility for research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. benchchem.com [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 28987-44-2 [sigmaaldrich.com]

- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. 2-Ethyl-4-fluoro-1-nitrobenzene [myskinrecipes.com]

An In-depth Technical Guide to 2-Ethoxy-4-fluoro-1-nitrobenzene: A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Scaffolds